6-Bromo-2-chloroquinazolin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, including 6-bromo-2-chloroquinazolin-4-amine, typically involves nucleophilic substitution reactions, condensation processes, and the employment of halogenating agents to introduce bromo and chloro groups. An example is the transformation of 6-bromoquinazoline-2,4-diones through interactions with water, alcohols, ammonia, and reduction processes to yield various substituted quinazolines (Kuryazov et al., 2010).
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloroquinazolin-4-amine is characterized by the presence of a quinazoline core with bromo and chloro substituents at specific positions, which significantly influence its chemical behavior and interaction with other molecules. Crystallographic studies provide insights into its geometric parameters and the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, stabilizing its structure in the solid state (Ouerghi et al., 2021).
Chemical Reactions and Properties
6-Bromo-2-chloroquinazolin-4-amine participates in various chemical reactions, including nucleophilic substitutions, allowing for the introduction of different functional groups. Its chemical properties are significantly influenced by the halogen atoms, which can be utilized in further transformations for the synthesis of pharmacologically active compounds or materials with unique properties.
Physical Properties Analysis
The physical properties of 6-Bromo-2-chloroquinazolin-4-amine, such as melting point, solubility, and crystalline form, are crucial for its handling and application in synthetic routes. These properties are determined by its molecular structure and the nature of its substituents.
Chemical Properties Analysis
The chemical properties of 6-Bromo-2-chloroquinazolin-4-amine, including its reactivity towards nucleophiles, electrophiles, and radicals, are central to its utility in organic synthesis. Its halogen atoms make it a versatile intermediate for coupling reactions, such as the Buchwald-Hartwig amination, to access a wide array of quinazoline derivatives with potential biological activity (Smith et al., 2008).
Scientific Research Applications
Synthesis of Quinazolinones : The compound has been used in the synthesis of various quinazolinone derivatives. These derivatives have shown potential pharmacological importance, such as anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Apoptosis Induction and Anticancer Activity : Research has indicated that derivatives of 6-Bromo-2-chloroquinazolin-4-amine can act as potent apoptosis inducers and have significant anticancer properties. They also demonstrate high blood-brain barrier penetration, making them potential candidates for anticancer drugs (Sirisoma et al., 2009).
Cytotoxicity Studies : The compound has been involved in the synthesis of novel polycarbo-substituted imidazo[1,2-c]quinazolines, which were evaluated for cytotoxicity against human cancer cell lines. Such studies are crucial for the development of new anticancer therapies (Khoza, Makhafola, & Mphahlele, 2015).
Molecular Docking and Anticancer Properties : The compound has been used in the synthesis of indole-aminoquinazoline hybrids, showing significant activity against various cancer cell lines. These studies included molecular docking to understand how these compounds interact with cancer-related targets (Mphahlele, Mmonwa, Aro, McGaw, & Choong, 2018).
Amination Studies : The compound has been used to study chemoselectivity in amination reactions, which is fundamental in organic synthesis and pharmaceutical research (Shen et al., 2010).
Synthesis of Imidazoquinazolines : Amination of 6-bromo-4-chloroquinazolines with 2-aminoethanol led to the formation of novel 5-aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazolines, another example of the compound's role in synthesizing potentially useful therapeutic agents (Khoza, Makhafola, & Mphahlele, 2015).
Safety And Hazards
The safety data sheet for “6-Bromo-2-chloroquinazolin-4-amine” indicates that it is harmful if swallowed or inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-bromo-2-chloroquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-4-1-2-6-5(3-4)7(11)13-8(10)12-6/h1-3H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTBGOKOHKYWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365041 | |
Record name | 6-bromo-2-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloroquinazolin-4-amine | |
CAS RN |
111218-89-4 | |
Record name | 6-bromo-2-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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